Tert-butyl 2-amino-5-chloro-3-fluorobenzoate
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Overview
Description
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chlorine atom, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-5-chloro-3-fluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-chloro-3-fluorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or nitric acid can be used. Reducing agents include sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation and Reduction: Products include nitrobenzoates, nitrosobenzoates, and hydroxylamine derivatives.
Hydrolysis: The major product is 2-amino-5-chloro-3-fluorobenzoic acid.
Scientific Research Applications
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-chloro-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-chloro-5-fluorobenzoate
- Tert-butyl 2-amino-5-chloro-4-fluorobenzoate
- Tert-butyl 2-amino-5-chloro-6-fluorobenzoate
Uniqueness
Tert-butyl 2-amino-5-chloro-3-fluorobenzoate is unique due to the specific positioning of the amino, chloro, and fluoro groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl ester group also contributes to its stability and solubility, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
tert-butyl 2-amino-5-chloro-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHFEKCCCKGVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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